4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H15N3.HCl . It is a derivative of pyrimidine, a six-membered heterocyclic organic compound containing two nitrogen atoms . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is also part of its structure .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride”, often involves reactions with chalcone and guanidine hydrochloride . A series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives were confirmed by physicochemical properties and spectral data .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride” includes a pyrimidine ring and a piperidine ring . The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Anticancer Applications
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride: has been explored for its potential in anticancer drug design. Piperidine derivatives, which include this compound, are known to exhibit a range of biological activities, including anticancer properties . They are often investigated for their ability to inhibit cancer cell growth and metastasis, making them valuable in the development of new chemotherapeutic agents.
Antimicrobial and Antifungal Agents
The piperidine moiety is a common feature in many antimicrobial and antifungal agents . Research into 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride could lead to the development of new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance.
Neuroprotective Agents
Compounds with a piperidine structure have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s . The specific attributes of 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride may contribute to the synthesis of drugs that protect neuronal cells from damage or degeneration.
Anti-Inflammatory Activity
Piperidine derivatives are known to possess anti-inflammatory properties . As such, 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride could be used in the synthesis of new anti-inflammatory medications, potentially offering relief for conditions such as arthritis or inflammatory bowel disease.
Cardiovascular Drug Development
The structural features of piperidine compounds have been associated with cardiovascular benefits, including the treatment of hypertension . 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride might be used in creating new drugs that can manage heart conditions more effectively.
Chemical Biology and Biochemistry Research
In chemical biology and biochemistry, 4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride can serve as a building block for synthesizing complex molecules . Its role in the study of biological systems and processes is crucial, as it can help in understanding the underlying chemical interactions within living organisms.
Future Directions
Piperidine derivatives, including “4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride”, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
4-methyl-2-piperidin-4-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXRNAPYLMLIES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.